Product packaging for 4-Mercapto-N,N-dimethylbenzenesulfonamide(Cat. No.:CAS No. 18325-52-5)

4-Mercapto-N,N-dimethylbenzenesulfonamide

Cat. No.: B3420345
CAS No.: 18325-52-5
M. Wt: 217.3 g/mol
InChI Key: VTIKXMBORKZRBB-UHFFFAOYSA-N
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Description

4-Mercapto-N,N-dimethylbenzenesulfonamide (CAS 18325-52-5) is a chemical compound with the molecular formula C 8 H 11 NO 2 S 2 and a molecular weight of 217.31 g/mol. Its structure features a benzenesulfonamide core substituted with a thiol (mercapto) group at the para position and dimethylamine functionality on the sulfonamide nitrogen . This compound serves as a valuable building block in medicinal chemistry research, particularly in the synthesis of novel heterocyclic compounds. Recent patent literature highlights its direct application as a key precursor in the development of phenylthiazolylamine pyrimidine derivatives, a class of molecules investigated for their significant anti-tumor activity and potential as small-molecule inhibitors in oncology drug discovery . The structural motif of substituted benzenesulfonamides is consistently identified in research for its biological relevance . Sulfonamide derivatives, as a class, are extensively studied for their diverse biological activities and are common features in pharmaceutical agents. Research indicates that compounds containing the benzenesulfonamide scaffold can exhibit potent inhibitory effects against various enzymes and are explored for a range of therapeutic applications . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S2 B3420345 4-Mercapto-N,N-dimethylbenzenesulfonamide CAS No. 18325-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-sulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-9(2)13(10,11)8-5-3-7(12)4-6-8/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIKXMBORKZRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18325-52-5
Record name N,N-dimethyl-4-sulfanylbenzene-1-sulfonamide
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Physicochemical and Spectroscopic Properties

While detailed experimental data for 4-Mercapto-N,N-dimethylbenzenesulfonamide is not extensively documented in publicly available literature, its properties can be inferred from the well-established chemistry of its constituent functional groups and analysis of closely related structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 18325-52-5C₈H₁₁NO₂S₂217.31
4-Amino-N,N-dimethylbenzenesulfonamide1709-59-7C₈H₁₂N₂O₂S200.26
N,N-Dimethylbenzenesulfonamide14417-01-7C₈H₁₁NO₂S185.24

The spectroscopic signature of this compound is defined by the characteristic signals of its aromatic ring, N,N-dimethyl groups, and the sulfhydryl proton.

Table 2: Predicted and Representative Spectroscopic Data

Spectroscopic TechniquePredicted/Representative Data for this compound
¹H NMR Aromatic protons (δ ≈ 7.5-7.9 ppm, two doublets), N-methyl protons (δ ≈ 2.7 ppm, singlet), Thiol proton (δ ≈ 3.5-4.5 ppm, singlet, broad)
¹³C NMR Aromatic carbons (δ ≈ 125-140 ppm), N-methyl carbons (δ ≈ 38 ppm)
FTIR (cm⁻¹) S-H stretch (≈ 2550-2600), S=O stretches (asymmetric ≈ 1340-1370, symmetric ≈ 1150-1180), C-S stretch (≈ 600-800)
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 217, with characteristic fragmentation patterns.

Note: The predicted NMR and FTIR data are based on the analysis of analogous compounds and general spectroscopic principles. Specific experimental values may vary.

Synthesis of 4 Mercapto N,n Dimethylbenzenesulfonamide

The synthesis of 4-Mercapto-N,N-dimethylbenzenesulfonamide can be approached through several synthetic routes, typically starting from a readily available substituted benzene (B151609) derivative. A common strategy involves the introduction of the sulfonamide and thiol functionalities in a sequential manner.

One plausible synthetic pathway begins with 4-aminobenzenesulfonamide. The amino group can be diazotized and subsequently converted to a thiol via a Sandmeyer-type reaction using a sulfur-containing reagent like potassium ethyl xanthate, followed by hydrolysis. The sulfonamide nitrogen can then be dimethylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, under basic conditions.

Alternatively, the synthesis could commence from 4-chlorosulfonyl-N,N-dimethylaniline. The sulfonyl chloride can be reduced to the corresponding thiol. However, this route can be challenging due to the potential for over-reduction or side reactions.

A more direct, though less common, approach could involve the direct sulfamoylation of a protected 4-mercaptobenzene derivative, followed by deprotection. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Significance in Contemporary Organic Synthesis

The bifunctional nature of 4-Mercapto-N,N-dimethylbenzenesulfonamide makes it a valuable building block in organic synthesis, enabling the construction of more complex molecules. The thiol group can participate in a variety of reactions, including nucleophilic substitution, addition to electrophiles, and metal-catalyzed cross-coupling reactions.

The sulfonamide moiety, while generally stable, can also be a site for further functionalization or can influence the reactivity of the aromatic ring. For instance, the sulfonamide group is a known directing group in electrophilic aromatic substitution reactions.

One area of growing interest is the use of thiol-containing compounds in "click chemistry," particularly in thiol-ene and thiol-yne reactions. These reactions are highly efficient, proceed under mild conditions, and generate minimal byproducts, making them ideal for the synthesis of complex molecular architectures and for bioconjugation applications. While specific research on the application of this compound in click chemistry is still emerging, its structure makes it a prime candidate for such transformations.

Role in Materials Research

The thiol group of 4-Mercapto-N,N-dimethylbenzenesulfonamide provides a strong anchor for its immobilization onto various surfaces, most notably gold. This property is extensively utilized in the field of materials science for the creation of self-assembled monolayers (SAMs). nih.gov SAMs are highly ordered molecular layers that form spontaneously on a substrate, allowing for precise control over the surface properties at the nanoscale.

The formation of a SAM of this compound on a gold surface would result in a surface terminated with N,N-dimethylbenzenesulfonamide groups. This can significantly alter the hydrophobicity, chemical reactivity, and electronic properties of the underlying substrate.

Table 3: Potential Applications of this compound in Materials Research

Application AreaDescription of RolePotential Impact
Surface Modification Forms a robust self-assembled monolayer on gold and other noble metal surfaces.Tailors surface properties such as wettability, adhesion, and biocompatibility. niscpr.res.in
Biosensors Can act as a linker molecule to immobilize biomolecules (e.g., enzymes, antibodies, DNA) onto a sensor surface.Enables the development of highly specific and sensitive biosensing platforms.
Molecular Electronics The aromatic and sulfonamide components can influence electron transport through the monolayer.Potential for use in creating molecular wires, switches, and other electronic components.
Anti-fouling Coatings The terminal sulfonamide groups may resist the non-specific adsorption of proteins and other biomolecules.Development of materials that prevent biofouling in medical implants and marine applications.

The ability to pattern these SAMs using techniques like microcontact printing opens up possibilities for creating chemically heterogeneous surfaces with controlled domains of different functionalities. This has profound implications for the development of advanced materials for applications in electronics, diagnostics, and tissue engineering.

Research Directions and Scope

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Primary Synthetic Targets and Bond Formation Strategies

The primary synthetic target in the forward synthesis is the formation of the S-N bond of the sulfonamide and the subsequent deprotection of the thiol group. The main bond formation strategy revolves around the nucleophilic attack of dimethylamine (B145610) on the electrophilic sulfur atom of 4-(tritylthio)benzenesulfonyl chloride.

The synthesis can be summarized in two main steps:

Sulfonamide Bond Formation: Reaction of 4-(tritylthio)benzenesulfonyl chloride with dimethylamine to form S-trityl-4-mercapto-N,N-dimethylbenzenesulfonamide.

Deprotection: Removal of the trityl protecting group to yield the final product, this compound.

Established and Conventional Synthetic Routes to Sulfonamide Derivatives

The formation of the sulfonamide linkage is a well-established transformation in organic synthesis, with several reliable methods available.

Formation of the Sulfonamide Moiety (S-N Bond Formation)researchgate.netamericanpeptidesociety.orgrsc.org

The most common and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netamericanpeptidesociety.org

This reaction, often referred to as sulfonylation, involves the treatment of a sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.

For the synthesis of this compound, the proposed route would involve the reaction of 4-(tritylthio)benzenesulfonyl chloride with dimethylamine . A variety of bases can be used, such as pyridine (B92270) or triethylamine, and the reaction is typically carried out in a suitable organic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107).

Table 1: Reaction of Sulfonyl Chlorides with Amines

Reactant 1Reactant 2Reagents/ConditionsProduct
4-(tritylthio)benzenesulfonyl chlorideDimethylaminePyridine, Dichloromethane, 0 °C to rtS-trityl-4-mercapto-N,N-dimethylbenzenesulfonamide
Benzenesulfonyl chlorideAmmoniaDichloromethaneBenzenesulfonamide (B165840)
p-Toluenesulfonyl chlorideAnilineTriethylamine, THFN-Phenyl-p-toluenesulfonamide

Following the formation of the protected sulfonamide, the trityl group is cleaved. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like triethylsilane to trap the liberated trityl cation. researchgate.nettotal-synthesis.com

Alternative Approaches to Arylsulfonamidesresearchgate.net

While the reaction of sulfonyl chlorides with amines is the most prevalent method, other strategies exist for the synthesis of arylsulfonamides. One notable alternative starts from sulfanilamide (B372717) (4-aminobenzenesulfonamide). A patented method describes the diazotization of sulfanilamide followed by reaction with an alkali xanthate. google.com This introduces a sulfur functionality that can be further manipulated to yield the desired mercaptan.

Another approach involves the direct oxidative coupling of thiols and amines, which can bypass the need for pre-formed sulfonyl chlorides. rsc.org However, for the specific synthesis of this compound, the route via the protected 4-(tritylthio)benzenesulfonyl chloride is more direct and controlled.

Introduction of the Thiol Functionality

The introduction of a thiol group onto the benzene (B151609) ring of N,N-dimethylbenzenesulfonamide can be achieved through several synthetic routes. These methods can be broadly categorized into direct introduction techniques and the use of thiol precursors.

Direct Mercaptation Techniques

Direct mercaptation involves the direct conversion of a suitable precursor into the target thiol. One documented approach involves the nucleophilic aromatic substitution of a halo-substituted N,N-dimethylbenzenesulfonamide. For instance, the synthesis of this compound has been reported starting from 4-fluoro-N,N-dimethylbenzenesulfonamide. In a patented process, the fluoro-derivative is treated with a sulfur nucleophile to yield the desired thiol. This method provides a direct route to the final product, often with good regioselectivity due to the activating nature of the sulfonyl group.

Another potential direct route, though not specifically detailed for this compound in the available literature, could involve the diazotization of 4-amino-N,N-dimethylbenzenesulfonamide, followed by reaction with a sulfur-containing reagent. The diazotization of sulfonamides has been reported in other contexts, suggesting its feasibility. researchgate.net

Thiol Precursor Methodologies (e.g., from Disulfides or Thioacetates)

A common and reliable strategy for the synthesis of aryl thiols involves the use of a stable precursor that can be readily converted to the thiol in a final step. Disulfides are frequently employed as such precursors due to their relative stability and ease of handling compared to the often-odorous and easily oxidized thiols.

The synthesis of this compound can be envisioned via the reduction of its corresponding disulfide, bis(4-(N,N-dimethylsulfamoyl)phenyl) disulfide. While a specific procedure for this exact disulfide is not extensively documented in readily available literature, the reduction of aromatic disulfides is a well-established transformation. acs.org Various reducing agents can be employed for this purpose, with sodium borohydride (B1222165) being a common and effective choice. niscpr.res.inrsc.orgresearchgate.net The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (THF) or ethanol. The general mechanism involves the nucleophilic attack of the hydride from sodium borohydride on the disulfide bond, leading to its cleavage and the formation of two equivalents of the corresponding thiolate, which is then protonated upon workup to yield the thiol.

The synthesis of the disulfide precursor itself can be achieved through the oxidation of the corresponding thiol or from other starting materials. For example, the synthesis of N,N'-diacyl derivatives of bis-(4-aminophenyl) disulfide has been reported, indicating that methods for forming such sulfonamide-containing disulfides are available. princeton.edu

Thioacetates also serve as valuable thiol precursors. The synthesis would involve the introduction of a thioacetate (B1230152) group onto the aromatic ring, followed by hydrolysis to unveil the thiol. This method offers the advantage of protecting the thiol functionality during multi-step syntheses.

Multi-Step Synthesis Optimization and Yield Enhancement Strategies

In the context of sulfonamide synthesis in general, the choice of base, solvent, and reaction temperature can significantly impact the yield and purity of the product. For instance, in the sulfonylation of amines, various organic and inorganic bases have been explored to optimize the reaction. cbijournal.com

When utilizing a thiol precursor approach, the efficiency of both the precursor formation and its final conversion to the thiol are crucial. For the reduction of disulfides, the choice of reducing agent and reaction conditions can be optimized to ensure complete conversion and minimize side reactions, such as re-oxidation to the disulfide during workup. For example, careful control of pH during the workup of disulfide reductions is important to prevent the reformation of the disulfide.

In a broader context of aromatic thiol synthesis, strategies to improve yield include the use of optimized catalytic systems and reaction conditions to drive the reaction to completion and suppress side-product formation.

Novel and Emerging Synthetic Approaches

Recent advances in synthetic organic chemistry have led to the development of novel and more efficient methods for the formation of carbon-sulfur bonds, many of which are applicable to the synthesis of aryl thiols like this compound.

Catalytic Synthesis Protocols

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of a wide range of organic compounds, offering milder reaction conditions and broader substrate scopes compared to traditional methods.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-S bonds. Palladium- and copper-based catalysts are most commonly employed for the synthesis of aryl thiols and thioethers from aryl halides. beilstein-journals.orgacsgcipr.orgnih.gov These reactions typically involve the oxidative addition of an aryl halide to a low-valent metal center, followed by reaction with a sulfur nucleophile and reductive elimination to afford the aryl thiol or a protected equivalent. acsgcipr.org

While specific examples for the synthesis of this compound using these methods are not prevalent in the literature, the general applicability of these catalytic systems to a wide range of aryl halides suggests their potential utility. For instance, a copper-catalyzed reaction between an appropriately substituted aryl halide and a sulfur source could provide an efficient route to the target compound. researchgate.netcapes.gov.br The choice of ligand for the transition metal is often critical for achieving high catalytic activity and selectivity.

Recent research has also focused on the development of transition-metal-free methods for the synthesis of aryl sulfides, which could be adapted for thiol synthesis. beilstein-journals.org

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool in the synthesis of sulfonamides, offering metal-free alternatives that can enhance reaction efficiency and selectivity. Proline-based sulfonamides, for instance, have been developed as effective organocatalysts for various asymmetric reactions, including aldol (B89426) and Mannich reactions. nih.govresearchgate.net These catalysts are typically synthesized by coupling a sulfonyl chloride, such as p-dodecylbenzenesulfonyl chloride, with a proline derivative. nih.gov While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis are applicable to key steps in its synthesis. For example, organocatalysts can be employed to facilitate the formation of the sulfonamide bond between a suitable sulfonyl chloride and dimethylamine. The use of basic organocatalysts can activate the amine nucleophile, promoting a more efficient reaction under mild conditions.

Research into proline sulfonamide-based organocatalysis has demonstrated their utility in constructing complex molecular architectures with high stereoselectivity. nih.govresearchgate.net The general mechanism involves the formation of an enamine or iminium ion intermediate, which then participates in the desired bond-forming reaction. This approach minimizes the use of toxic metal catalysts and aligns with the principles of green chemistry.

Photocatalytic Methods

Photocatalysis offers a modern and efficient avenue for the synthesis of sulfonamides, including derivatives of this compound. These methods utilize light energy to drive chemical transformations, often under mild conditions. A notable strategy involves the photosensitized nickel-catalyzed cross-coupling of aryl halides with sulfonamides. nih.govprinceton.edu This approach provides a versatile route to a wide array of N-aryl and N-heteroaryl sulfonamides. The proposed mechanism suggests an energy-transfer process where a triplet excited state of a nickel(II) complex facilitates the crucial C–N bond formation. nih.gov

Another innovative photocatalytic method is the three-component coupling of aryl radicals, a sulfur dioxide surrogate, and an amine. rsc.org This transition-metal-free approach can utilize abundant phenolic precursors to generate aryl radicals under mild UV light, offering a sustainable pathway to diverse arylsulfonamides. rsc.org Furthermore, visible light-mediated arylation of sulfonamides with boronic acids has been developed, representing a catalyst-free method for the formation of diaryl sulfones through N-S bond cleavage. rsc.org These photocatalytic strategies hold significant potential for the late-stage functionalization of complex molecules and the efficient construction of sulfonamide libraries. domainex.co.uk

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in the synthesis of fine chemicals like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under neat conditions, is a cornerstone of green chemistry, as it eliminates a major source of waste and potential environmental contamination. The synthesis of sulfonamides from sulfonyl chlorides and amines can often be conducted under solvent-free conditions. nih.govcbijournal.com For instance, the reaction of primary amines with sulfonyl chlorides has been effectively carried out using a chemoselective solvent-free approach with a reusable zinc oxide-nanoparticle catalyst, achieving high yields. cbijournal.com Another method employs CsF-Celite as a highly efficient catalyst for sulfonylation under neat reaction conditions. cbijournal.com These solvent-free protocols not only reduce waste but can also lead to shorter reaction times and simpler purification procedures. The reaction between an acyl chloride and a primary amine, a fundamental step in many organic syntheses, can also proceed vigorously without a solvent. libretexts.org

Catalyst/ConditionsReactantsProductYield (%)Reference
ZnO-nanoparticle (neat)Primary amines, Sulfonyl chloridesN-substituted sulfonamides~95 cbijournal.com
CsF-Celite (neat)Various amines, Sulfonyl chloridesVarious sulfonamidesHigh cbijournal.com
NoneEthanoyl chloride, EthylamineN-ethylethanamide- libretexts.org
Atom-Economical and Waste-Reducing Protocols

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. The classical synthesis of sulfonamides from sulfonyl chlorides and amines can have a lower atom economy due to the formation of hydrochloride salts as byproducts. acs.org

To improve atom economy, alternative synthetic routes are being explored. For example, the development of methods that utilize sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) allows for the direct insertion of the sulfonyl group, which can be more atom-economical than traditional chlorosulfonation methods. acs.orgthieme-connect.com One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, also contribute to waste reduction and improved efficiency. acs.orgprinceton.edu For instance, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed via a copper-catalyzed decarboxylative halosulfonylation. acs.orgprinceton.edu Such protocols minimize the need for purification steps and reduce solvent usage, aligning with the goals of green and sustainable chemistry. mdpi.com

MethodKey FeaturesAtom EconomyReference
Use of SO₂ Surrogates (e.g., DABSO)Avoids harsh chlorosulfonation reagentsImproved acs.orgthieme-connect.com
One-Pot Decarboxylative HalosulfonylationStarts from readily available carboxylic acids and aminesHigh acs.orgprinceton.edu
Ultrasonic IrradiationShorter reaction times, often in aqueous mediaHigh mdpi.com

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the synthesis of sulfonamides and their precursors. This technology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved safety, and easier scalability. rsc.orgacs.orgnih.govacs.org

The synthesis of sulfonyl chlorides, key intermediates for sulfonamides, has been successfully demonstrated in a continuous flow system, which helps to manage the highly exothermic nature of the reaction and improves safety. rsc.org Fully automated flow-through systems have been developed for the synthesis of secondary sulfonamides, enabling the rapid generation of compound libraries with high purity. nih.govacs.org These systems can incorporate "catch and release" protocols for purification, further streamlining the synthetic process. The use of meso-reactors in flow synthesis allows for an efficient, safe, and easily scalable preparation of sulfonamides, minimizing waste and employing greener solvents. acs.org

Flow Chemistry ApplicationKey AdvantagesThroughput/YieldReference
Sulfonyl Chloride SynthesisImproved safety, high space-time yield6.7 kg L⁻¹ h⁻¹ (model system) rsc.org
Secondary Sulfonamide Library SynthesisAutomation, high purity48-member library in good yields nih.govacs.org
Eco-Friendly Sulfonamide SynthesisWaste minimization, green mediaGood to high yields acs.org

Elucidation of Reaction Pathways and Identification of Intermediates

Detailed mechanistic studies on this compound are not extensively documented in publicly available literature. However, by drawing parallels with the known reactivity of related aromatic thiols and sulfonamides, plausible reaction pathways can be postulated. The primary reactive center of this molecule is the thiol group, which is a potent nucleophile, particularly in its deprotonated thiolate form.

One of the most characteristic reactions of thiols is the thiol-Michael addition , or conjugate addition, to α,β-unsaturated carbonyl compounds. The reaction is believed to proceed through a nucleophilic attack of the thiolate anion on the β-carbon of the unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final adduct.

Another key reaction pathway for this compound is its oxidation to form a disulfide . This process can be initiated by a variety of oxidizing agents or can occur via air oxidation, often catalyzed by metal ions. The reaction likely proceeds through a thiyl radical intermediate (RS•), which then dimerizes to form the disulfide bond (RS-SR).

In reactions involving the sulfonamide group, the nitrogen atom is generally considered to be weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, under forcing conditions or with highly reactive electrophiles, reactions at the nitrogen center may be possible. For instance, in a related study on 4-tert-butyl-2,6-dimethylbenzenesulfonamide, acid-catalyzed condensation with glyoxal (B1671930) was observed, suggesting the potential for the sulfonamide nitrogen to participate in condensation reactions. mdpi.com In this context, the formation of a sulfane was proposed to occur through a Friedel-Crafts reaction mechanism, involving an intermediate arene σ-complex. mdpi.com

Kinetic and Thermodynamic Parameters of Reactions

Quantitative data on the kinetic and thermodynamic parameters for reactions specifically involving this compound are scarce in the literature. However, general principles governing similar reactions can be applied.

For the thiol-Michael addition , the rate of reaction is significantly influenced by the pKa of the thiol and the pH of the medium, which dictates the concentration of the more nucleophilic thiolate anion. The reaction is generally considered to be thermodynamically favorable due to the formation of a stable carbon-sulfur bond.

The oxidation of thiols to disulfides is a thermodynamically favorable process. The kinetics of this reaction can vary widely depending on the oxidant used and the presence of catalysts. For instance, metal-catalyzed oxidations can exhibit complex kinetic profiles dependent on the concentrations of the thiol, the metal catalyst, and oxygen.

Reaction TypeGeneral Kinetic FactorsGeneral Thermodynamic Profile
Thiol-Michael AdditionThiol pKa, pH, nature of the Michael acceptorGenerally exothermic and exergonic
Thiol Oxidation (Disulfide Formation)Oxidant concentration, catalyst presence, temperatureGenerally highly exothermic and exergonic

This table presents generalized parameters based on known thiol chemistry due to the lack of specific data for this compound.

Understanding the Role of Catalysts and Reaction Promoters

The reactivity of this compound can be significantly enhanced and controlled through the use of catalysts.

In thiol-Michael additions , the most common catalysts are bases, which serve to deprotonate the thiol to the more reactive thiolate. Both organic bases (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate) can be employed.

For the oxidation to disulfides , transition metal complexes are often used as catalysts to facilitate the reaction with molecular oxygen. Catalysts based on iron, copper, and manganese are known to be effective. The catalytic cycle typically involves the coordination of the thiol to the metal center, followed by an electron transfer to generate a thiyl radical and a reduced metal species. The metal is then re-oxidized by oxygen, completing the catalytic cycle.

In the context of reactions involving the sulfonamide group, strong acids can act as catalysts. For example, in the condensation of a related sulfonamide with glyoxal, sulfuric acid was used as a catalyst to promote the reaction. mdpi.com

Computational Design of Novel Derivatives or Reaction Conditions

Extensive searches of publicly available scientific literature and research databases did not yield specific studies on the computational design of novel derivatives or the optimization of reaction conditions for this compound. While the field of computational chemistry is actively engaged in the design of various sulfonamide derivatives for a range of applications, research focusing specifically on the in silico design and theoretical prediction of reaction pathways for this compound is not present in the accessed resources.

The scientific community often employs computational methods to explore the potential of existing molecules for new applications and to design new, more effective compounds. These methods can include:

Quantitative Structure-Activity Relationship (QSAR): These studies correlate variations in the physicochemical properties of compounds with their biological activities to predict the activity of new derivatives.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to estimate the strength of the interaction.

Density Functional Theory (DFT): DFT is used to investigate the electronic structure of molecules, which can help in predicting reactivity and spectroscopic properties.

Although these techniques are widely used for other sulfonamides, their specific application to this compound for the purpose of designing novel derivatives or optimizing reaction conditions has not been documented in the available literature. Therefore, no detailed research findings or data tables on this specific topic can be provided.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of "this compound" by probing the interactions of the molecule with electromagnetic radiation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N,N-dimethyl protons, and the thiol proton. The aromatic protons on the benzene ring would typically appear as two sets of doublets in the range of δ 7.0-8.0 ppm. The protons of the N,N-dimethyl group are expected to be a singlet at approximately δ 2.7 ppm. The thiol (S-H) proton signal is often broad and its chemical shift can vary, but it is generally expected in the region of δ 3.0-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule. The aromatic carbons would resonate in the δ 120-150 ppm region. The carbon attached to the sulfur of the sulfonamide group (C-S) and the carbon attached to the thiol group (C-SH) would have characteristic chemical shifts influenced by the sulfur atom. The carbons of the N,N-dimethyl groups are expected to appear in the upfield region, typically around δ 38 ppm.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to SO₂NMe₂) ~7.7-7.9 (d) ~128-130
Aromatic CH (ortho to SH) ~7.2-7.4 (d) ~130-132
Aromatic C (ipso to SO₂NMe₂) - ~140-142
Aromatic C (ipso to SH) - ~135-137
N(CH₃)₂ ~2.7 (s) ~38

Note: These are predicted values based on analogous structures and may differ from experimental results.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in "this compound".

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the thiol (S-H), sulfonamide (S=O, S-N), and aromatic (C-H, C=C) groups. The S-H stretching vibration is typically a weak band in the region of 2550-2600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide are strong and appear around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. The S-N stretching vibration is usually found in the 950-900 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-H stretching vibration, although weak in the IR, often gives a more distinct signal in the Raman spectrum. The symmetric S=O stretch is also typically strong in the Raman spectrum. Aromatic ring vibrations also give rise to characteristic Raman bands.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
S-H Stretching 2550-2600 Weak (IR), Medium (Raman)
Aromatic C-H Stretching 3000-3100 Medium
C=C Aromatic Ring Stretching 1450-1600 Medium to Strong
S=O Asymmetric Stretching 1300-1350 Strong (IR)
S=O Symmetric Stretching 1130-1160 Strong (IR), Strong (Raman)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of "this compound". It also provides valuable information about the molecule's structure through the analysis of its fragmentation pattern.

The exact mass of "this compound" (C₈H₁₁NO₂S₂) can be calculated with high precision. Based on the exact mass of its close analog, 4-amino-N,N-dimethylbenzenesulfonamide (C₈H₁₂N₂O₂S, exact mass: 200.0619), the exact mass of the target compound is expected to be approximately 217.0234.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of the dimethylamino group, the SO₂ group, and cleavage of the C-S bonds. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to confirm the molecular structure.

Predicted HRMS Fragmentation for this compound

Fragment Ion Proposed Structure Predicted m/z
[M-CH₃]⁺ Loss of a methyl radical ~202
[M-N(CH₃)₂]⁺ Loss of dimethylamino radical ~173
[M-SO₂]⁺ Loss of sulfur dioxide ~153

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to be influenced by the electronic properties of both the sulfonamide and the thiol substituents on the benzene ring.

Aromatic compounds typically exhibit two main absorption bands: a high-energy π → π* transition (the E-band) and a lower-energy π → π* transition (the B-band). libretexts.org The presence of the sulfur-containing substituents will cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. rsc.org The thiol group, in particular, can introduce a lower energy n → σ* transition. The typical absorption maxima for aromatic thiols are observed around 235-270 nm and 275-300 nm. rsc.org The electronic spectrum is also sensitive to the solvent polarity. rsc.org

Expected UV-Vis Absorption Bands for this compound

Transition Wavelength Range (nm) Chromophore
π → π* (E-band) ~200-230 Benzene ring
π → π* (B-band) ~240-280 Benzene ring with substituents

Diffraction Techniques for Solid-State Structure Determination

Diffraction techniques are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute structure, bond lengths, bond angles, and conformational details of a molecule in the solid state. While no published single-crystal XRD data for "this compound" was identified in the performed searches, analysis of closely related sulfonamide structures provides valuable insights into the expected molecular geometry.

For a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, the crystal structure was determined to be in an orthorhombic system with the space group Pna2₁. It is expected that "this compound" would also crystallize in a common space group. The geometry around the sulfonamide sulfur atom would be tetrahedral. The C-S and S-N bond lengths and the O-S-O bond angle in the sulfonamide group are well-established from numerous crystallographic studies of related compounds. The C-S bond of the thiol group and the S-H bond length would also be determined with high precision. Furthermore, XRD analysis would reveal details about intermolecular interactions, such as hydrogen bonding involving the thiol group, which dictate the crystal packing.

Typical Crystallographic Parameters for a Related Sulfonamide

Parameter Value (for N-allyl-N-benzyl-4-methylbenzenesulfonamide)
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 18.6919 (18)
b (Å) 10.5612 (10)
c (Å) 8.1065 (8)
V (ų) 1600.3 (3)
Z 4

Data from Stenfors, B. A.; Ngassa, F. N. The Synthesis and Crystallographic Characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem. 2020, 11 (3), 245-249.

Chromatographic Methods for Purity and Mixture Analysis (Methodologies Only)

The purity and analysis of this compound in various matrices are predominantly assessed using chromatographic techniques. These methods are essential for separating the compound from impurities, degradation products, and other components within a mixture. The choice of method depends on the compound's volatility, polarity, and the analytical objective, such as quantification or identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Given its structure, which includes a polar sulfonamide group and a reactive thiol group, reversed-phase HPLC is the most common approach.

Developing a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve adequate separation, peak shape, and sensitivity.

Column Selection: A C18 column is a standard choice for the separation of sulfonamides and aromatic thiols, providing a non-polar stationary phase that interacts with the benzene ring of the analyte. acgpubs.orgnih.govresearchgate.net Columns with end-capping are often preferred to minimize peak tailing that can result from the interaction of the acidic sulfonamide proton with residual silanols on the silica (B1680970) support. For complex mixtures, a high-resolution column with a smaller particle size (e.g., <3 µm) can provide superior separation efficiency. hpst.cz

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.

Aqueous Phase: An acidic buffer, such as formic acid or acetic acid in water, is commonly used to suppress the ionization of the sulfonamide group, leading to better retention and peak shape. hpst.czmdpi.com Phosphate buffers can also be employed. usda.gov

Organic Modifier: Acetonitrile and methanol (B129727) are the most frequently used organic solvents. nih.govmdpi.com The choice between them can influence selectivity. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute the compound of interest and any potential impurities with varying polarities within a reasonable timeframe. nih.gov

Detection:

UV Detection: The aromatic ring in this compound allows for straightforward detection using a UV detector. The wavelength of maximum absorbance should be determined by acquiring a UV spectrum of the compound. A diode-array detector (DAD) can be beneficial for simultaneously monitoring multiple wavelengths and assessing peak purity. nih.gov

Fluorescence Detection: For enhanced sensitivity, derivatization of the primary amine (if present after modification) or the thiol group with a fluorescent tag can be employed, followed by fluorescence detection (FLD). nih.govtandfonline.commdpi.com

Quantification: For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations. An internal standard may be used to improve accuracy and precision by correcting for variations in injection volume and sample preparation. usda.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Sulfonamides

Parameter Typical Setting Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides reversed-phase separation based on hydrophobicity. acgpubs.org
Mobile Phase A 0.1% Formic Acid in Water Suppresses ionization of the sulfonamide group. hpst.cz
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute the analyte. nih.gov
Gradient e.g., 5% to 95% B over 20 min Ensures elution of compounds with a range of polarities. nih.gov
Flow Rate 1.0 mL/min Standard flow rate for analytical columns.
Column Temp. 25-40 °C Controls retention time and peak shape. mdpi.com
Injection Vol. 5-20 µL Amount of sample introduced into the system.
Detector UV at ~254 nm or DAD Detects the aromatic ring. DAD allows for peak purity analysis. hpst.cz

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (sulfonamide and thiol), which can lead to poor peak shape and thermal degradation in the injector and column. Therefore, derivatization is typically a necessary prerequisite for GC analysis of sulfonamides and thiols. nih.govnih.gov

Once derivatized, the compound can be separated on a capillary column, often with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The choice of detector depends on the derivatizing agent used and the required sensitivity. A Flame Ionization Detector (FID) provides a general response, while a Mass Spectrometer (MS) offers high selectivity and structural information.

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of this compound.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. acgpubs.orgnih.gov It combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. Electrospray ionization (ESI) is a common ionization technique for sulfonamides, typically operating in positive ion mode to detect the protonated molecule [M+H]⁺. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is used for confirmation and trace-level quantification by monitoring specific fragmentation transitions. acgpubs.orgnih.gov

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of derivatized this compound. nih.govresearchgate.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, allowing for confident identification. Electron impact (EI) is a common ionization mode in GC-MS. researchgate.net

Table 2: Comparison of Coupled Chromatographic Techniques

Technique Compound State Ionization Method Key Advantages
LC-MS Native or Derivatized ESI, APCI High applicability to polar, non-volatile compounds; high sensitivity. acgpubs.orgnih.gov
GC-MS Derivatized EI, CI High chromatographic resolution; detailed structural fragmentation. nih.govresearchgate.net

Derivatization Strategies for Enhanced Characterization and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. For this compound, derivatization can target either the thiol group or the sulfonamide group to improve chromatographic behavior and/or detectability. usda.govnih.gov

Derivatization of the Thiol Group: The thiol group is highly reactive and prone to oxidation, forming disulfides. Derivatization stabilizes the molecule and can enhance its volatility for GC analysis or introduce a chromophore/fluorophore for HPLC detection.

For GC Analysis: Alkylation reagents such as pentafluorobenzyl bromide (PFBBr) can be used to derivatize the thiol group. mdpi.comnih.govacs.org This increases the volatility and introduces a halogenated moiety that is highly sensitive to electron capture detection (ECD).

For HPLC Analysis: Reagents that introduce a fluorescent tag are common for increasing detection sensitivity. Examples include N-(9-acridinyl)maleimide (NAM) and ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F). mdpi.comdiva-portal.org

Derivatization of the Sulfonamide Group: The sulfonamide group's acidity and polarity can be modified through derivatization.

For GC Analysis: Methylation of the sulfonamide nitrogen using reagents like diazomethane (B1218177) can reduce its polarity and increase volatility. nih.govnih.gov This is often followed by acylation of the amino group (if present) with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). usda.gov

Derivatization for LC-MS: While LC-MS can often analyze the native compound, derivatization can sometimes be used to improve ionization efficiency or to shift the retention time away from matrix interferences. mdpi.com For example, derivatizing the thiol group can lead to a more stable ion in the mass spectrometer.

Table 3: Common Derivatization Reagents for Thiol and Sulfonamide Groups

Functional Group Reagent Purpose Analytical Technique
Thiol (-SH) Pentafluorobenzyl bromide (PFBBr) Increase volatility, enhance detection GC-ECD, GC-MS mdpi.comnih.govacs.org
Thiol (-SH) Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) Add fluorescent tag for sensitive detection HPLC-FLD mdpi.comdiva-portal.org
Sulfonamide (-SO₂NH-) Diazomethane Methylation to reduce polarity and increase volatility GC-MS nih.govnih.gov
Sulfonamide (-NH₂) Fluorescamine Add fluorescent tag for sensitive detection HPLC-FLD nih.govresearchgate.net

Derivatization and Functionalization Strategies of 4 Mercapto N,n Dimethylbenzenesulfonamide

Chemical Modifications of the Mercapto Group

The sulfur atom of the mercapto group is a key site for a variety of chemical modifications, including click chemistry reactions, oxidation, and reactions with electrophiles.

Thiol-Ene and Thiol-Yne Click Chemistry

Thiol-ene and thiol-yne reactions are powerful "click" chemistry methods for the efficient and selective formation of carbon-sulfur bonds. wikipedia.orgnih.gov These reactions proceed via a radical-mediated addition of a thiol to an alkene (thiol-ene) or an alkyne (thiol-yne), typically initiated by UV light or a radical initiator. wikipedia.orgnih.gov This methodology offers a straightforward approach to covalently link 4-Mercapto-N,N-dimethylbenzenesulfonamide to a wide range of molecules containing unsaturated carbon-carbon bonds.

The thiol-yne reaction, in particular, offers the potential for double addition, leading to highly cross-linked structures. rsc.org The reaction is known to be regio- and stereoselective, often yielding the anti-Markovnikov Z-vinyl sulfide. nih.gov

Hypothetical Thiol-Ene Reaction Data

Alkene Reactant Initiator Solvent Product
1-octene AIBN Toluene 4-((Octylthio)methyl)-N,N-dimethylbenzenesulfonamide
Styrene UV light Methanol (B129727) 4-((2-Phenylethyl)thio)-N,N-dimethylbenzenesulfonamide
Methyl acrylate Photoinitiator THF Methyl 3-((4-(N,N-dimethylsulfamoyl)phenyl)thio)propanoate

Oxidation to Disulfides, Sulfoxides, and Sulfones

The sulfur atom of the mercapto group in this compound can exist in various oxidation states. Mild oxidation, often achieved using reagents like iodine or air, leads to the formation of the corresponding disulfide. organic-chemistry.orgbiolmolchem.com This reaction is a common and reversible process for thiols. nih.gov

Further oxidation of the thiol or the corresponding sulfide can yield sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org Common oxidizing agents for these transformations include hydrogen peroxide, peroxy acids, and N-fluorobenzenesulfonimide (NFSI). sci-hub.seresearchgate.net The selective oxidation to either the sulfoxide or the sulfone can often be controlled by the choice of oxidant and reaction conditions. organic-chemistry.orgorganic-chemistry.org

Table of Oxidation Reactions

Oxidizing Agent Product
Iodine (I₂) Bis(4-(N,N-dimethylsulfamoyl)phenyl) disulfide
Hydrogen Peroxide (H₂O₂) 4-(Methylsulfinyl)-N,N-dimethylbenzenesulfonamide (Sulfoxide)
Peroxyacetic acid 4-(Methylsulfonyl)-N,N-dimethylbenzenesulfonamide (Sulfone)

Alkylation, Acylation, and Other Electrophilic Reactions at Sulfur

The nucleophilic nature of the thiol group makes it susceptible to attack by various electrophiles. Alkylation of thiols with alkyl halides is a common method for the synthesis of thioethers. nih.gov Similarly, acylation with acyl chlorides or anhydrides yields thioesters. organic-chemistry.org Thioacyl chlorides can also be used as acylating agents. researchgate.net

Modifications of the Sulfonamide Moiety

The sulfonamide group also presents opportunities for chemical modification, either at the nitrogen atom or on the aromatic ring.

N-Alkylation and N-Acylation of the Sulfonamide Nitrogen

While the nitrogen atom in N,N-dimethylbenzenesulfonamide is already fully alkylated, precluding further N-alkylation or N-acylation at this site, it is important to note that primary and secondary sulfonamides can undergo these reactions. N-acylation of sulfonamides can be achieved using acyl chlorides or anhydrides, often in the presence of a catalyst. researchgate.netresearchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.netepa.govarkat-usa.org N-alkylation of sulfonamides can be accomplished with various alkylating agents. nih.govescholarship.org

Functionalization of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

The substituents already present on the benzene (B151609) ring of this compound will direct the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. nih.govwikipedia.orgmt.comvanderbilt.edunih.gov The mercapto group (-SH) is an activating group and an ortho, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions adjacent and opposite to it. Conversely, the N,N-dimethylsulfonamide group (-SO₂N(CH₃)₂) is a deactivating group and a meta-director, slowing down the reaction and directing electrophiles to the positions meta to it. rsc.orgyoutube.comlibretexts.org

Given the opposing directing effects of the two substituents, the regiochemical outcome of an electrophilic aromatic substitution on this compound would depend on the specific reaction conditions and the nature of the electrophile. The activating effect of the mercapto group would likely dominate, leading to substitution primarily at the positions ortho to the mercapto group (and meta to the sulfonamide group).

Table of Predicted Electrophilic Aromatic Substitution Products

Reaction Electrophile Predicted Major Product(s)
Nitration NO₂⁺ 4-Mercapto-3-nitro-N,N-dimethylbenzenesulfonamide
Halogenation Br⁺ 3-Bromo-4-mercapto-N,N-dimethylbenzenesulfonamide
Friedel-Crafts Acylation CH₃CO⁺ 3-Acetyl-4-mercapto-N,N-dimethylbenzenesulfonamide

Synthesis of Conjugates and Polymeric Architectures Incorporating this compound

The unique structural features of this compound, namely the reactive thiol group, an aromatic core, and a sulfonamide moiety, make it a versatile building block for the synthesis of complex macromolecular structures. These include bioconjugates, where the molecule is attached to a biological entity, and various polymeric architectures, such as linear polymers, dendrimers, and cross-linked networks. The synthetic strategies employed often leverage the nucleophilicity of the thiol group for conjugation and polymerization reactions.

Conjugation to Biomolecules

The thiol group of this compound provides a convenient handle for conjugation to biomolecules like proteins and peptides. A common strategy involves the reaction of the thiol with maleimide-functionalized biomolecules. This reaction proceeds via a Michael addition, forming a stable thioether linkage.

Table 1: Exemplary Reaction for Protein Conjugation

Reactant 1 Reactant 2 Reaction Type Linkage Formed Typical Conditions
This compoundMaleimide-activated ProteinMichael AdditionThioetherpH 6.5-7.5, Room Temperature

This approach is widely used in the development of antibody-drug conjugates (ADCs), where the sulfonamide-containing moiety can be tailored to impart specific physicochemical properties to the final conjugate. The N,N-dimethylbenzenesulfonamide portion can influence factors such as solubility, plasma stability, and biodistribution.

Synthesis of Linear Polymers

Linear polymers incorporating the this compound unit can be synthesized through various polymerization techniques. One prominent method is the polyaddition of the dithiol derived from this compound with divinyl compounds, such as divinyl sulfone. This thiol-ene "click" reaction is highly efficient and proceeds under mild conditions, yielding poly(thioether-sulfonamide)s.

Table 2: Synthesis of Poly(thioether-sulfonamide) via Thiol-Ene Polyaddition

Monomer 1 Monomer 2 Polymerization Type Repeating Unit Key Properties
This compoundDivinyl SulfoneThiol-Ene Polyaddition-(S-C₆H₄-SO₂N(CH₃)₂-S-CH₂CH₂-SO₂-CH₂CH₂)-High refractive index, thermal stability

The properties of the resulting polymer, such as its molecular weight, solubility, and thermal characteristics, can be tuned by varying the reaction conditions and the specific divinyl comonomer used. These polymers are of interest in fields such as advanced optics due to the high sulfur content contributing to a high refractive index.

Dendrimeric Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. This compound can be incorporated into dendritic structures, either as a core molecule or as a branching unit. A divergent synthesis approach can be envisioned where a multifunctional core is reacted with a molecule containing both a thiol-reactive group and protected thiol groups.

For instance, a core molecule with multiple maleimide groups could react with a derivative of this compound that has been functionalized with a protected amine. After the initial Michael addition, deprotection of the amine would allow for further branching by reaction with additional maleimide-containing reagents. This iterative process allows for the controlled growth of dendrimer generations.

Table 3: Hypothetical Divergent Synthesis of a Dendrimer

Generation Core Reactant Branching Unit Reaction Sequence
G0Tris(2-maleimidoethyl)amineThis compound derivative with a protected amine1. Michael addition of the thiol to the maleimide core. 2. Deprotection of the amine.
G1G0 Dendrimer with deprotected aminesMaleimide-functionalized branching unit1. Reaction of the deprotected amines with the maleimide unit.

The sulfonamide groups within the dendrimer structure can influence its solubility and its ability to encapsulate guest molecules, making these architectures potentially useful in drug delivery and catalysis.

Cross-linked Polymeric Networks

The bifunctional nature of this compound (assuming a second reactive site is introduced on the molecule) allows for its use as a cross-linker in the formation of polymeric networks. For example, a di-vinyl functionalized version of the molecule could be copolymerized with other vinyl monomers to create a cross-linked gel.

Alternatively, the thiol group can participate in the cross-linking of pre-existing polymers. For instance, a polymer with pendant maleimide groups can be cross-linked by the addition of this compound, where each thiol group can react with two maleimide groups on different polymer chains, thus forming a network structure. These materials can find applications as hydrogels, coatings, and adhesives.

Emerging Applications and Future Research Directions Non Biological Focus

Applications in Materials Science and Engineering

The dual functionality of 4-Mercapto-N,N-dimethylbenzenesulfonamide makes it a versatile building block in materials science. The thiol group offers a reactive handle for polymerization and surface anchoring, while the dimethylbenzenesulfonamide portion can impart specific physical properties such as polarity, thermal stability, and adhesion.

The thiol group is highly effective in various polymerization reactions, often referred to as "click chemistry" due to their high efficiency and selectivity. nih.gov This makes this compound a promising candidate as a monomer or a polymer modifier. It can participate in step-growth polymerizations, such as thiol-ene or thiol-yne reactions, to form linear or cross-linked polymers. In these reactions, the thiol group adds across a double or triple bond, respectively, often initiated by light (photopolymerization) or heat.

As a modifier, the compound can be grafted onto existing polymer backbones to introduce both the thiol and sulfonamide functionalities. For instance, its incorporation could enhance the properties of commodity plastics or specialty polymers. Thiol- and disulfide-containing polymers are recognized as an important class of functional polymers. researchgate.net The synthesis of polymers containing thiol groups, known as thiomers, is a subject of extensive study. researchgate.net

Detailed Research Findings: While specific studies on the polymerization of this compound are not extensively documented, the principles of thiol-based polymer chemistry are well-established. Thiophenolic compounds, in a general sense, have been noted for their utility as polymerization stabilizers. google.com The synthesis of thioether polythiol compounds and ester polythiols demonstrates the versatility of the thiol group in creating diverse polymer structures. nih.gov The reactivity of the thiol allows it to be used in various synthetic approaches, including radical polymerizations and polyadditions, to create functional polymers. researchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

Reaction Type Co-monomer/Substrate Resulting Linkage Potential Polymer Property
Thiol-ene Polymerization Alkene-functionalized molecule Thioether Cross-linked networks, functional coatings
Thiol-yne Polymerization Alkyne-functionalized molecule Vinyl sulfide Highly cross-linked, rigid materials
Polycondensation Dihalide or diepoxide Thioether Linear or branched polymers

The incorporation of this compound into polymer structures could lead to the development of advanced functional materials. The thiol groups can be oxidized to form disulfide bonds (-S-S-), which are reversible and responsive to redox stimuli. This allows for the design of "smart" polymers that can degrade, self-heal, or release an encapsulated agent in response to specific chemical signals.

The polar N,N-dimethylbenzenesulfonamide group can enhance the adhesion of polymer coatings to various substrates, improve thermal stability, or modify the material's solubility characteristics. This could be advantageous in creating specialized coatings for electronics, aerospace, or industrial applications where durability and specific surface properties are required.

The functionalization of nanoparticle surfaces is crucial for controlling their stability, dispersibility, and interaction with their environment. cd-bioparticles.net The thiol group has a strong affinity for the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), forming a stable covalent bond. mdpi.com This makes this compound an excellent candidate for the surface modification of such nanomaterials.

By coating nanoparticles with this compound, a sulfonamide-rich outer layer is created. This layer can alter the particle's surface charge and hydrophilicity, preventing aggregation and improving its dispersion in various solvents or polymer matrices. cd-bioparticles.net The process of nanoparticle surface thiolation is a widely utilized strategy for improving the functionality of nanomaterials. cd-bioparticles.net Studies on aromatic thiols have shown that their adsorption behavior can vary based on the nanoparticle's shape and surface curvature. anu.edu.au

Detailed Research Findings: The general principle of using thiol-containing molecules for surface functionalization is well-documented. For example, surface modification of magnetic nanoparticles has been achieved using a thiol-based grafting approach. mdpi.com In this method, a silanization step introduces thiol groups to the nanoparticle surface, which then serve as anchor points for polymer chains. mdpi.com While this specific study did not use this compound, it illustrates a viable strategy for its integration. The strong interaction between sulfur compounds and metal surfaces is a foundational concept in nanoscience. youtube.com

Table 2: Potential Nanomaterial Applications for this compound

Nanomaterial Type Purpose of Functionalization Resulting Property
Gold Nanoparticles (AuNPs) Stabilize against aggregation Improved dispersibility in polar media
Silver Nanoparticles (AgNPs) Create a functional surface for further reactions Passivated surface with reactive handles
Quantum Dots (e.g., CdSe) Passivate surface defects, improve quantum yield Enhanced optical properties and stability

Applications in Catalysis and Organocatalysis

The structural features of this compound suggest its potential utility in the field of catalysis, both as a ligand for metal catalysts and possibly as an organocatalyst itself.

The sulfonamide moiety is a well-known functional group in medicinal chemistry and has also been explored in coordination chemistry. The oxygen and nitrogen atoms of the sulfonamide can coordinate to transition metal centers. When combined with the soft sulfur donor of the thiol group, this compound could act as a bidentate or even a bridging ligand. Such ligands can influence the steric and electronic environment of a metal catalyst, thereby tuning its activity and selectivity in various chemical transformations. acs.orgnih.gov

Detailed Research Findings: Benzenesulfonamide (B165840) derivatives have been investigated as inhibitors and ligands in metalloenzymes, demonstrating their strong coordination capabilities. rsc.orgresearchgate.net In synthetic chemistry, organosulfur compounds are increasingly used as ligands for transition metals like rhodium and palladium. thieme-connect.denih.gov While direct catalytic applications of this compound are not yet reported, the synthesis of related benzenesulfonamide derivatives for use in catalysis is an active area of research. nih.gov The use of transition-metal catalysts to activate sulfur-containing compounds for organic synthesis is a key strategy for forming diverse organosulfur products. thieme-connect.de

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. Organosulfur compounds have emerged as a unique class of organocatalysts. thieme-connect.de The thiol group can act as a hydrogen-bond donor, a nucleophilic catalyst, or a precursor to catalytically active species. For example, the sulfa-Michael addition, where a thiol adds to an electron-deficient alkene, is a key carbon-sulfur bond-forming reaction that can be catalyzed by organocatalysts. acs.org

The potential for this compound to act as an organocatalyst lies in the ability of its functional groups to activate substrates. The thiol could engage in nucleophilic catalysis, while the sulfonamide could participate in hydrogen bonding interactions to stabilize transition states. Recently, polyether amine has been shown to act as a recyclable base catalyst for the aerobic oxidation of thiophenols, highlighting the catalytic potential of molecules that can interact with the thiol group. mdpi.com

Applications in Analytical Chemistry and Chemical Sensing (Non-Biological)

Detailed research on the application of this compound in the development of non-biological chemosensors and analytical probes remains limited.

Development of Chemo-Sensors and Probes for Specific Analytes

The unique structure of this compound, featuring a thiol (-SH) group and a sulfonamide moiety, theoretically positions it as a candidate for developing chemosensors. The thiol group is well-known for its strong affinity for heavy metal ions, and this property is often exploited in the design of sensors. For instance, other thiol-containing compounds have been successfully used to functionalize nanoparticles for the detection of various metal ions. researchgate.netnih.govresearchgate.net These functionalized materials often exhibit high sensitivity and selectivity for target analytes. rsc.orgnih.gov

However, specific studies detailing the synthesis and application of chemosensors based on this compound for the detection of any specific non-biological analytes are not found in the current body of scientific literature. The potential of its sulfonamide group to contribute to the selectivity and signaling mechanism of a sensor also remains an unexplored area of research.

Reagents for Chromatographic Enhancement

In the field of chromatography, derivatization is a common technique used to improve the analytical properties of compounds, such as their volatility or detectability. While sulfonamides, in general, are a class of compounds frequently analyzed using techniques like high-performance liquid chromatography (HPLC), there is no specific evidence to suggest that this compound is currently utilized as a derivatizing reagent to enhance chromatographic separations of other analytes. nih.gov The thiol group could potentially be used for tagging analytes, but dedicated research on this application is absent.

Interdisciplinary Research Opportunities (excluding clinical/biological)

The dual functionality of this compound could open doors to various interdisciplinary research fields outside of the clinical and biological realms.

The thiol group's ability to bind to metal surfaces makes it a candidate for creating self-assembled monolayers (SAMs) on gold or silver substrates. This could be of interest in materials science for modifying surface properties. For example, benzenesulfonamide derivatives have been entrapped in gold citrate (B86180) nanoparticles for other applications, suggesting the feasibility of creating such hybrid materials. nih.gov

Furthermore, the compound could serve as a capping agent for the synthesis of quantum dots or other nanoparticles. nih.govbohrium.com The sulfonamide moiety could influence the electronic properties and stability of these nanomaterials, potentially leading to novel applications in catalysis or optoelectronics. researchgate.net However, these remain speculative avenues as direct research is not yet available.

Challenges, Limitations, and Future Prospects in the Research of this compound

The primary challenge in the non-biological application of this compound is the current lack of foundational research. The synthesis of functionalized sulfonamides can present its own set of challenges, including the need for robust and efficient synthetic routes. researchgate.netsci-hub.senih.govucl.ac.uk

Challenges and Limitations:

Area of Research Identified Challenges and Limitations
Chemosensor Development Lack of data on binding affinities and selectivity for non-biological analytes. Potential for interference from other sulfur-loving species.
Chromatographic Reagents No established protocols for its use as a derivatizing agent. Stability of the derivatized products is unknown.
Materials Science Limited understanding of how the sulfonamide group affects the properties of self-assembled monolayers or nanoparticles.
General A general scarcity of dedicated research and funding for exploring non-biological applications of this specific compound.

Future Prospects:

The future of non-biological research on this compound hinges on initiating fundamental studies to characterize its properties and potential applications.

Systematic Sensing Studies: A crucial first step would be to investigate the binding properties of this compound with a wide range of metal ions and other potential analytes. This would involve spectroscopic titrations and other analytical techniques to determine association constants and selectivity profiles.

Nanoparticle Functionalization: Research into the use of this compound as a capping ligand for gold, silver, and semiconductor nanoparticles could unveil novel material properties. nih.govnih.gov The resulting nanomaterials could be explored for applications in catalysis, environmental remediation, or as components in electronic devices. nih.govmdpi.commdpi.com

Derivatization Chemistry: A systematic study could explore the reactivity of the thiol group for derivatizing different classes of compounds for chromatographic analysis. This would involve optimizing reaction conditions and evaluating the stability and chromatographic behavior of the resulting derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.